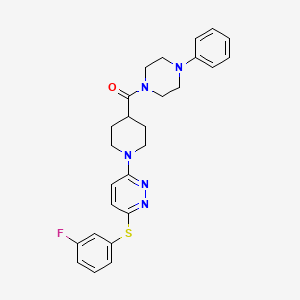

(1-(6-((3-Fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

CAS No.: 1224007-46-8

Cat. No.: VC8441501

Molecular Formula: C26H28FN5OS

Molecular Weight: 477.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224007-46-8 |

|---|---|

| Molecular Formula | C26H28FN5OS |

| Molecular Weight | 477.6 |

| IUPAC Name | [1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C26H28FN5OS/c27-21-5-4-8-23(19-21)34-25-10-9-24(28-29-25)31-13-11-20(12-14-31)26(33)32-17-15-30(16-18-32)22-6-2-1-3-7-22/h1-10,19-20H,11-18H2 |

| Standard InChI Key | MAHVWHMVCUUEFO-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)SC5=CC=CC(=C5)F |

| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)SC5=CC=CC(=C5)F |

Introduction

The compound "(1-(6-((3-Fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone" represents a complex organic molecule with potential applications in medicinal chemistry. This compound contains multiple functional groups, including fluorophenyl, pyridazine, piperidine, and phenylpiperazine moieties, contributing to its structural diversity and potential bioactivity. Below, we provide an in-depth review of its synthesis, chemical properties, and potential biological applications.

Synthesis

The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and functional group modifications. A plausible synthetic route includes:

-

Formation of the pyridazine core by cyclization of appropriate precursors.

-

Introduction of the (3-fluorophenyl)thio group through nucleophilic substitution or thiolation.

-

Attachment of the piperidine ring via reductive amination or similar methods.

-

Coupling with phenylpiperazine using a methanone linker through amide bond formation.

Potential Biological Applications

The structural framework of this compound suggests it could serve as a lead molecule for drug discovery in several therapeutic areas:

Antiviral Activity

Compounds containing pyridazine derivatives have shown activity against RNA viruses by targeting viral polymerases or proteins involved in replication . The fluorophenyl group may enhance binding affinity to specific viral targets.

Antibacterial and Antifungal Activity

The thioether and fluorinated aromatic groups are known to contribute to antimicrobial properties by disrupting bacterial membranes or inhibiting enzymes critical for microbial survival .

Central Nervous System (CNS) Activity

Piperidine and piperazine derivatives are commonly used in CNS-active drugs due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors . This compound's structure suggests potential as a modulator of dopamine or serotonin receptors.

Chemical Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃FN₄OS |

| Molecular Weight | 426.52 g/mol |

| Key Functional Groups | Fluorophenyl, Pyridazine, Thioether, Piperidine, Phenylpiperazine |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |

| Synthesis Complexity | Moderate (multi-step synthesis required) |

Challenges and Limitations

-

Synthetic Challenges: The multi-step synthesis may involve low yields or require advanced purification techniques.

-

Solubility Issues: Fluorinated compounds often exhibit poor aqueous solubility, which could limit bioavailability.

-

Toxicity Concerns: Fluorinated aromatic compounds may exhibit off-target effects or toxicity that require thorough evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume